N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Potent and selective CB2 receptor agonist (Ki values are 6.3 nM and 1.2 μM for CB2 and CB1 receptors respectively). Displays analgesic activity in the formalin test in mice.
Brand Name: Vulcanchem
CAS No.: 1048038-90-9
VCID: VC0004707
InChI: InChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32)
SMILES: CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4
Molecular Formula: C28H38N2O2
Molecular Weight: 434.6 g/mol

N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide

CAS No.: 1048038-90-9

Inhibitors

VCID: VC0004707

Molecular Formula: C28H38N2O2

Molecular Weight: 434.6 g/mol

N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide - 1048038-90-9

CAS No. 1048038-90-9
Product Name N-(Adamant-1-yl)-6-isopropyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide
Molecular Formula C28H38N2O2
Molecular Weight 434.6 g/mol
IUPAC Name N-(1-adamantyl)-4-oxo-1-pentyl-6-propan-2-ylquinoline-3-carboxamide
Standard InChI InChI=1S/C28H38N2O2/c1-4-5-6-9-30-17-24(26(31)23-13-22(18(2)3)7-8-25(23)30)27(32)29-28-14-19-10-20(15-28)12-21(11-19)16-28/h7-8,13,17-21H,4-6,9-12,14-16H2,1-3H3,(H,29,32)
Standard InChIKey KUMKLUDNETVLDS-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4
Canonical SMILES CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4
Appearance Assay:≥98%A crystalline solid
Description Potent and selective CB2 receptor agonist (Ki values are 6.3 nM and 1.2 μM for CB2 and CB1 receptors respectively). Displays analgesic activity in the formalin test in mice.
Synonyms Alternative Name: COR 167
PubChem Compound 25034551
Last Modified Nov 11 2021
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